molecular formula C19H24ClN3O3 B2637520 2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide CAS No. 2411217-73-5

2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide

Cat. No. B2637520
CAS RN: 2411217-73-5
M. Wt: 377.87
InChI Key: GJEHYFAHVXIYQN-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide is a chemical compound with the molecular formula C8H11ClN2O3S and a molecular weight of 250.7 g/mol . It falls within the category of bioactive compounds and has potential applications in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide consists of a central spirocyclic core, with a chloro-substituted propanamide group attached to one end and a phenylmethyl group attached to the other. The presence of the thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) adds complexity to its structure .


Physical And Chemical Properties Analysis

  • Melting Point : Predicted to be approximately 209.72°C .
  • Boiling Point : Predicted to be approximately 493.83°C .
  • Density : Estimated to be around 1.4 g/cm³ .
  • Refractive Index : Predicted value at n20D = 1.56 .

Safety And Hazards

As with any chemical compound, safety precautions should be observed during handling. Consult the Safety Data Sheet (SDS) for specific information on hazards, storage, and protective measures .

properties

IUPAC Name

2-chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-13(20)16(24)21-11-14-7-3-4-8-15(14)12-23-17(25)19(22-18(23)26)9-5-2-6-10-19/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEHYFAHVXIYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1CN2C(=O)C3(CCCCC3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide

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